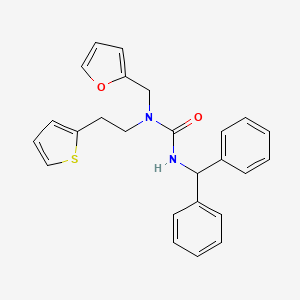

3-Benzhydryl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Description

3-Benzhydryl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a urea derivative featuring a benzhydryl group (two phenyl rings attached to a central methane moiety), a furan-2-ylmethyl substituent, and a 2-(thiophen-2-yl)ethyl chain. Urea derivatives are of significant interest in medicinal and materials chemistry due to their hydrogen-bonding capabilities, which influence solubility, crystallinity, and biological interactions. While direct studies on this compound are sparse, its structural motifs—particularly the thiophene and furan heterocycles—align with compounds investigated for antimicrobial, anticancer, and optoelectronic applications .

Properties

IUPAC Name |

3-benzhydryl-1-(furan-2-ylmethyl)-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2S/c28-25(26-24(20-9-3-1-4-10-20)21-11-5-2-6-12-21)27(19-22-13-7-17-29-22)16-15-23-14-8-18-30-23/h1-14,17-18,24H,15-16,19H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKWOFSHLGAHRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N(CCC3=CC=CS3)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Benzhydryl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea, commonly referred to as BU-48S, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of urea derivatives and is characterized by its complex structure, which includes a furan and thiophene moiety. The focus of this article is to explore the biological activity of BU-48S, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Common Name | 3-Benzhydryl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea |

| CAS Number | 1396853-55-6 |

| Molecular Formula | CHNOS |

| Molecular Weight | 416.54 g/mol |

Structural Features

The structure of BU-48S consists of:

- A benzhydryl group that enhances lipophilicity.

- A furan ring that may contribute to its reactivity and interaction with biological targets.

- A thiophene ring that can influence its pharmacological properties.

Research indicates that compounds similar to BU-48S exhibit various biological activities, including:

- Antitumor Activity : Studies have shown that urea derivatives can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against a broad spectrum of bacteria and fungi.

- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes, such as GSK-3β, which is involved in numerous cellular processes including cell survival and proliferation.

Research Findings

A review of recent literature provides insights into the biological activities associated with similar urea derivatives:

- Antitumor Studies : One study reported that a related compound exhibited GI values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 µM across various cancer cell lines, indicating significant antitumor potential .

- Antimicrobial Activity : Another investigation found that certain urea derivatives had minimal inhibitory concentrations (MICs) below 50 µg/mL against various pathogens, suggesting potential utility in treating infections .

- Cytotoxicity Testing : In vitro assays revealed that some related compounds showed selective cytotoxicity towards certain cancer cell lines while exhibiting lower toxicity towards normal cells, highlighting their therapeutic promise .

Case Studies

Recent studies have explored the biological effects of BU-48S and related compounds:

- Study on Antitumor Activity : A compound structurally similar to BU-48S was tested against several cancer lines, showing promising results with selective cytotoxicity profiles. The study reported IC values indicating effective inhibition at low concentrations .

- Enzyme Activity Assessment : Research indicated that certain urea derivatives could significantly reduce GSK-3β activity in vitro, with an IC value of 140 nM for one derivative, suggesting a strong potential for therapeutic applications in cancer treatment .

Toxicity and Safety

While BU-48S shows promising biological activity, safety assessments are crucial for any potential therapeutic application. Current research indicates that these compounds should be evaluated for toxicity through standard protocols, including acute and chronic toxicity studies in appropriate models.

Scientific Research Applications

Pharmacological Applications

Research indicates that 3-Benzhydryl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea may exhibit stimulant properties. Its mechanism of action likely involves interactions with neurotransmitter receptors or enzymes involved in neurotransmission. Understanding these interactions is crucial for developing derivatives with enhanced efficacy or reduced toxicity profiles.

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. Preliminary studies have indicated that derivatives similar to this compound possess significant antibacterial properties against various pathogens.

Table 1: Antimicrobial Activity Against Common Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|---|

| BU-48S | Escherichia coli | 32 µg/mL | Bactericidal |

| Salmonella typhi | 16 µg/mL | Bactericidal | |

| Staphylococcus aureus | 64 µg/mL | Bacteriostatic | |

| Bacillus subtilis | >128 µg/mL | No inhibition |

These findings suggest that the compound could serve as a basis for new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, 3-Benzhydryl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea may exhibit antifungal activity. Related compounds have demonstrated effectiveness against various fungal strains.

Table 2: Antifungal Activity Against Common Fungal Strains

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| BU-48S | Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

These results indicate potential for developing antifungal therapies based on this compound's structure.

Anticancer Activity

Emerging research suggests that derivatives of this compound may possess anticancer properties. Studies have reported cytotoxic effects against various cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| BU-48S | A549 (Lung Cancer) | 10 µM |

| SK-MEL-2 (Skin Cancer) | 15 µM | |

| SK-OV-3 (Ovarian Cancer) | 20 µM |

The IC50 values indicate the compound's potential effectiveness in inhibiting cancer cell proliferation.

Case Studies

Several case studies have explored the biological activity of compounds similar to BU-48S:

- Antimicrobial Efficacy Study : This study evaluated the antimicrobial effects of various urea derivatives against common pathogens, confirming their broad-spectrum antibacterial activity.

- Cytotoxicity Assessment : Another project focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines, reporting significant cytotoxicity against lung and skin cancer cells.

Comparison with Similar Compounds

Research Implications and Gaps

- Crystallography : Structural studies using SHELX and Mercury could elucidate packing patterns and hydrogen-bonding networks, informing drug design or materials science applications .

- Synthetic Optimization : The steric hindrance from the benzhydryl group may necessitate tailored reaction conditions, diverging from methods used for 4a-d/5a-d .

Q & A

Q. What are the recommended synthetic routes for 3-Benzhydryl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea?

The compound can be synthesized via a multi-step reaction involving isocyanate intermediates and amine coupling. A typical approach involves reacting benzhydryl isocyanate with furan-2-ylmethylamine and 2-(thiophen-2-yl)ethylamine under inert conditions (e.g., dry dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts. Reaction optimization may require reflux conditions and stoichiometric adjustments to improve yield .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and DEPT for structural elucidation of the benzhydryl, furan, and thiophene moieties).

- Mass spectrometry (HRMS or ESI-MS to confirm molecular weight and fragmentation patterns).

- X-ray crystallography (to resolve steric hindrance or conformational isomerism, as seen in similar urea derivatives) .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation.

- In case of exposure, rinse affected areas with water for 15+ minutes and seek medical assistance .

- Store in airtight containers away from light and moisture .

Advanced Research Questions

Q. How can theoretical frameworks guide research on this compound’s bioactivity or material properties?

Link hypotheses to established theories, such as:

- Molecular docking studies to predict interactions with biological targets (e.g., enzyme inhibition).

- Density Functional Theory (DFT) to analyze electronic properties of the thiophene and furan heterocycles.

- Structure-activity relationship (SAR) models to optimize substituent effects .

Q. What experimental design considerations are critical for reproducibility in studies involving this compound?

- Use randomized block designs to account for variables like solvent purity or temperature fluctuations.

- Include split-plot designs for multi-factor experiments (e.g., solvent polarity vs. reaction time).

- Validate results with ≥3 replicates and statistical tools (ANOVA, p-value thresholds) .

Q. How can researchers resolve contradictions in reported data (e.g., conflicting bioactivity results)?

- Conduct meta-analyses of prior studies to identify methodological inconsistencies (e.g., assay conditions, purity levels).

- Perform controlled dose-response experiments to isolate confounding variables.

- Cross-validate findings using orthogonal assays (e.g., in vitro vs. in silico models) .

Q. What strategies mitigate challenges in multi-step synthesis (e.g., low yields or side reactions)?

- Optimize reaction intermediates (e.g., protect thiophene sulfur to prevent oxidation).

- Use high-throughput screening to identify ideal catalysts (e.g., Pd/C for hydrogenation steps).

- Monitor reaction progress via TLC or LC-MS to isolate intermediates early .

Q. How can environmental impact assessments be integrated into research workflows?

- Study biodegradation pathways using OECD 301 protocols.

- Evaluate ecotoxicity via Daphnia magna or algal growth inhibition assays.

- Model environmental partitioning (logP, soil adsorption coefficients) to predict bioaccumulation risks .

Cross-Disciplinary and Validation Questions

Q. What methodologies validate the compound’s potential in materials science applications?

- Thermogravimetric analysis (TGA) to assess thermal stability.

- Cyclic voltammetry to explore redox properties for electronic materials.

- SEM/TEM for nanomaterial morphology studies .

Q. How can researchers ensure cross-disciplinary reproducibility (e.g., pharmacology vs. chemistry)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.